REACTION_CXSMILES
|
[NH2:1]/[C:2](/OCC)=[CH:3]\[C:4](=O)[C:5]([F:8])([F:7])[F:6].[CH3:13][NH:14][NH2:15]>CCO>[CH3:13][N:14]1[C:2]([NH2:1])=[CH:3][C:4]([C:5]([F:8])([F:7])[F:6])=[N:15]1
|
Name
|
|
Quantity
|
2.34 g
|
Type
|
reactant
|
Smiles
|
N\C(=C/C(C(F)(F)F)=O)\OCC
|
Name
|
methylhydrazine
|
Quantity
|
0.645 g
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography with 30-40% EtOAc/hexane as eluants
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C=C1N)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.733 g | |
YIELD: PERCENTYIELD | 68.3% | |
YIELD: CALCULATEDPERCENTYIELD | 82.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |